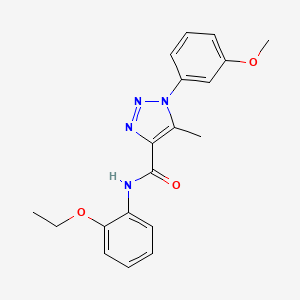![molecular formula C19H22N6O B5593563 2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of complex organic compounds, particularly those containing heterocyclic structures such as pyrazoles, pyrimidines, and benzamides, is crucial for understanding their potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit interesting chemical and physical properties due to their unique molecular structures.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic frameworks and introducing various substituents through reactions such as cyclization, condensation, and functionalization. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates involved pyrimidine ring annulation, demonstrating the complexity of synthesizing such compounds (Dolzhenko et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple ring systems, which can exhibit tautomerism and affect the compound's stability and reactivity. Intramolecular and intermolecular hydrogen bonds often play a significant role in stabilizing these structures, as seen in the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactivity in these compounds can be influenced by the presence of functional groups such as amides, sulfonamides, and esters. For instance, the use of N-hydroxyamide-containing heterocycles in reactions demonstrated the role of these functional groups in organic synthesis, showing the versatility of heterocyclic compounds in chemical transformations (Katoh et al., 1996).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation against Pseudococcidae insects and selected microorganisms demonstrate their potential as insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
- Anticancer and Anti-inflammatory Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic properties, along with COX-2 selectivity indices, offering insights into their therapeutic potential (Abu‐Hashem et al., 2020).
- Antiviral Activities : The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the influenza A virus (H5N1), indicating their potential as antiviral agents (Hebishy et al., 2020).
Chemical Synthesis and Characterization
- Synthesis Techniques : Advanced synthesis techniques, including microwave irradiation and cyclocondensation, have been utilized to create a variety of heterocyclic compounds, highlighting the importance of innovative methods in chemical synthesis and the exploration of new biological activities (Deohate & Palaspagar, 2020).
- Structural Characterization : The detailed characterization of synthesized compounds using spectroscopic methods such as IR, NMR, and mass spectrometry underscores the critical role of structural analysis in understanding the biological properties and potential applications of these compounds (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-4-5-14(2)16(10-13)19(26)21-8-7-20-17-11-18(23-12-22-17)25-9-6-15(3)24-25/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUZBMJHZCNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCNC2=CC(=NC=N2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5593501.png)
![(1S*,5R*)-6-benzyl-3-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593502.png)
![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5593510.png)
![4-(3-pyridinyl)-5-[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5593516.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5593522.png)
![methyl 3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5593542.png)
![N-(4-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5593549.png)
![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)
![3-ethyl-6-[(1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B5593571.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)